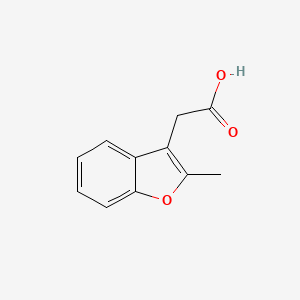

2-(2-Methyl-1-benzofuran-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

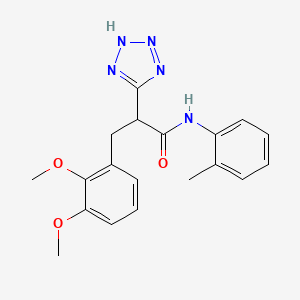

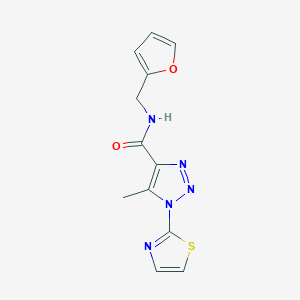

“2-(2-Methyl-1-benzofuran-3-yl)acetic acid” is a compound with the CAS Number: 99846-06-7 . It has a molecular weight of 190.2 and its IUPAC name is 2-(2-methylbenzofuran-3-yl)acetic acid . It is a powder at room temperature .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The InChI Code of the compound is 1S/C11H10O3/c1-7-9(6-11(12)13)8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3,(H,12,13) . This indicates that the compound has 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis

Benzofuran derivatives have been synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . An effective, Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols affords benzofurans and isochromenes chemo- and regioselectively .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 190.2 .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 2-(2-Methyl-1-benzofuran-3-yl)acetic Acid Applications

2-(2-Methyl-1-benzofuran-3-yl)acetic acid is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. This compound, due to its unique structure, has been studied for various scientific applications. Below is a detailed analysis of six distinct applications of this compound, each within its own field of research.

Antibacterial Activity: Benzofuran derivatives have been recognized for their antibacterial properties. They have been shown to be effective against both gram-positive and gram-negative bacteria. The inclusion of the furan nucleus is a key synthetic strategy in the search for new drugs to combat microbial resistance . The structural flexibility of benzofuran derivatives allows for the creation of a wide variety of compounds with potential antibacterial applications.

Anticancer Properties: Some benzofuran derivatives have demonstrated significant anticancer activities. Studies have shown that certain substituted benzofurans can inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These findings suggest that 2-(2-Methyl-1-benzofuran-3-yl)acetic acid could be a precursor or a model for developing new anticancer agents.

Antidiabetic Potential: Benzofuran derivatives have been explored as agents that can modulate the activity of receptors involved in glucose metabolism. For instance, some derivatives have been identified as agonists for the G Protein-Coupled Receptor 40, which plays a role in insulin secretion . This suggests that 2-(2-Methyl-1-benzofuran-3-yl)acetic acid could be used in the development of new antidiabetic medications that work through a glucose-dependent mechanism.

Antifungal and Antiviral Uses: The structural diversity of benzofuran compounds allows them to be effective in treating fungal and viral infections. Their ability to interfere with the life cycle of pathogens makes them suitable candidates for antifungal and antiviral drug development .

Anti-inflammatory and Analgesic Effects: Benzofuran derivatives have been reported to exhibit anti-inflammatory and analgesic effects. These properties make them potential candidates for the treatment of pain and inflammation-related disorders .

Neuroprotective Effects: Research has indicated that benzofuran derivatives may have neuroprotective properties. They could potentially be used in the treatment of neurodegenerative diseases due to their ability to modulate various biological pathways involved in neuron protection .

Wirkmechanismus

Target of Action

Benzofuran compounds, which include 2-(2-methyl-1-benzofuran-3-yl)acetic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran compounds interact with their targets to exert their biological activities .

Biochemical Pathways

Benzofuran compounds have been shown to affect various biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

Safety and Hazards

Zukünftige Richtungen

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

Eigenschaften

IUPAC Name |

2-(2-methyl-1-benzofuran-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-9(6-11(12)13)8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNNBXQGXZPWOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methyl-1-benzofuran-3-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-fluorophenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2586317.png)

![Methyl 3-{[(3-chlorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2586318.png)

![2-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]acetic Acid](/img/structure/B2586322.png)

![3-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2586327.png)

![5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2586331.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2586333.png)

![methyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2586334.png)